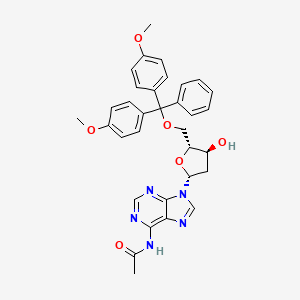
2'-O-methylpseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methylpseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar. This modification is known to enhance the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methylpseudouridine typically involves the methylation of pseudouridine. This can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process .
Industrial Production Methods: Industrial production of 2’-O-methylpseudouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the nucleoside, altering its chemical properties.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-O-methylpseudouridine-5’-phosphate, while reduction can yield 2’-O-methyluridine .
Scientific Research Applications
2’-O-Methylpseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules for structural and functional studies.
Biology: The compound is incorporated into RNA to study its effects on RNA stability, folding, and interactions with proteins.
Mechanism of Action
The mechanism by which 2’-O-methylpseudouridine exerts its effects involves several molecular targets and pathways:
RNA Stability: The methylation at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation.
Protein Translation: It improves the efficiency of protein translation by reducing the activation of immune sensors that recognize foreign RNA.
Gene Expression: The modification can influence gene expression by altering RNA structure and interactions with regulatory proteins.
Comparison with Similar Compounds
2’-O-Methylpseudouridine is unique compared to other similar compounds due to its specific methylation at the 2’ position. Similar compounds include:
Pseudouridine: The parent compound without the methyl group.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position.
5-Methylcytosine: A methylated nucleoside used in DNA methylation studies.
Each of these compounds has distinct properties and applications, but 2’-O-methylpseudouridine is particularly valued for its role in enhancing RNA stability and reducing immunogenicity in therapeutic applications .
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)/t5-,6-,7+,8-/m1/s1 |
InChI Key |
WGNUTGFETAXDTJ-OOJXKGFFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
Canonical SMILES |
COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
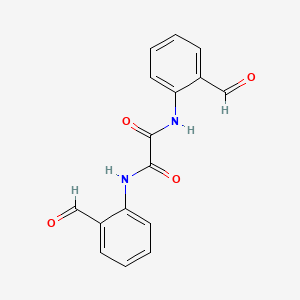
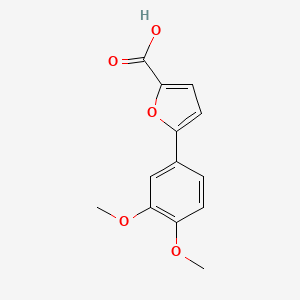

![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
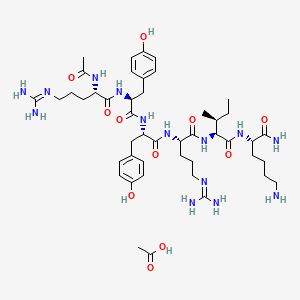
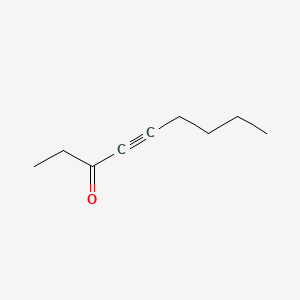
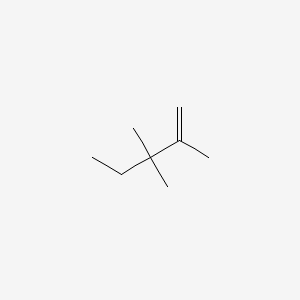
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)
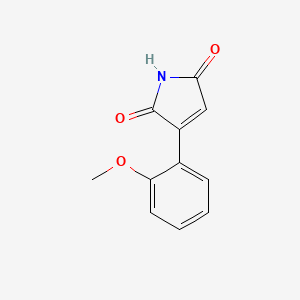
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
